molecular formula C15H12N2S B1619272 2,5-Diphenylthiazol-4-amine CAS No. 77077-60-2

2,5-Diphenylthiazol-4-amine

Cat. No.: B1619272
CAS No.: 77077-60-2
M. Wt: 252.3 g/mol
InChI Key: LTACVNCFAZYWSP-UHFFFAOYSA-N
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Description

2,5-Diphenylthiazol-4-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is characterized by the presence of two phenyl groups attached to the thiazole ring, which significantly influences its chemical properties and biological activities. Thiazole derivatives, including this compound, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2,5-Diphenylthiazol-4-amine typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

2,5-Diphenylthiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the thiazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5-Diphenylthiazol-4-amine involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

2,5-Diphenylthiazol-4-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other thiazole derivatives.

Properties

IUPAC Name

2,5-diphenyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c16-14-13(11-7-3-1-4-8-11)18-15(17-14)12-9-5-2-6-10-12/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTACVNCFAZYWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357287
Record name 2,5-diphenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77077-60-2
Record name 2,5-diphenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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